molecular formula C20H19Cl2N5O3S B11064105 ethyl 3-(2-chlorophenyl)-3-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate

ethyl 3-(2-chlorophenyl)-3-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]propanoate

Cat. No.: B11064105
M. Wt: 480.4 g/mol
InChI Key: WUDJUYCIPODBIM-UHFFFAOYSA-N
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Description

ETHYL 3-(2-CHLOROPHENYL)-3-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]PROPANOATE is a synthetic organic compound that features a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-(2-CHLOROPHENYL)-3-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]PROPANOATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, and finally, esterification to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would require precise control of reaction conditions, including temperature, pressure, and pH. The use of catalysts and solvents may also be necessary to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-(2-CHLOROPHENYL)-3-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of ETHYL 3-(2-CHLOROPHENYL)-3-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]PROPANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 3-(2-CHLOROPHENYL)-3-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]PROPANOATE: shares similarities with other chlorophenyl and tetraazolyl compounds.

    Differences: The presence of specific functional groups and the overall molecular structure contribute to its unique properties and applications.

Uniqueness

The uniqueness of ETHYL 3-(2-CHLOROPHENYL)-3-[(2-{[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}ACETYL)AMINO]PROPANOATE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C20H19Cl2N5O3S

Molecular Weight

480.4 g/mol

IUPAC Name

ethyl 3-(2-chlorophenyl)-3-[[2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanylacetyl]amino]propanoate

InChI

InChI=1S/C20H19Cl2N5O3S/c1-2-30-19(29)11-17(15-5-3-4-6-16(15)22)23-18(28)12-31-20-24-25-26-27(20)14-9-7-13(21)8-10-14/h3-10,17H,2,11-12H2,1H3,(H,23,28)

InChI Key

WUDJUYCIPODBIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)Cl

Origin of Product

United States

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